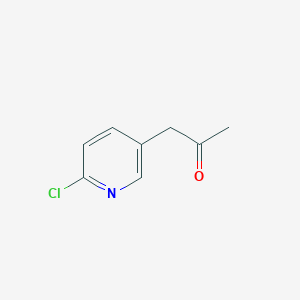

(6-Chloro-pyridin-3-yl)propan-2-one

Description

Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Chemical Synthesis

Halogenated pyridine scaffolds are of paramount strategic importance in chemical synthesis. The halogen atom, in this case, chlorine, serves as a versatile handle for a multitude of chemical transformations. nih.gov It can be readily displaced by nucleophiles or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. This adaptability makes halogenated pyridines key intermediates in the construction of complex molecular architectures. nih.govyoutube.com

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing halogen, influences its reactivity in electrophilic aromatic substitution reactions. nih.gov This electronic property can be strategically exploited to direct the introduction of other substituents to specific positions on the ring. The development of novel halogenation methods for pyridines remains an active area of research, aiming to provide efficient and selective access to these crucial synthetic intermediates. nih.gov

Historical Context and Evolution of Research on Pyridylpropanones

The study of pyridine-containing compounds has a rich history, with the initial isolation of pyridine itself dating back to the 19th century. nih.gov Over the years, research has evolved from basic characterization to the exploration of their vast synthetic potential. The development of methods to introduce various functional groups onto the pyridine ring, including ketone moieties like the propanone group, has been a significant focus.

Early research into pyridine catalysis in halogenation reactions laid some of the groundwork for understanding the reactivity of these systems. cdnsciencepub.com While initially focused on using pyridine as a catalyst, these studies provided insights into the interactions between halogens and the pyridine ring. cdnsciencepub.com More recent advancements in synthetic methodologies have enabled the efficient synthesis of a wide range of pyridylpropanone derivatives. These compounds are now recognized as important pharmacophores in medicinal chemistry, with research demonstrating their potential in developing new therapeutic agents. frontiersin.orgnih.gov

Current Research Landscape and Future Directions for (6-Chloro-pyridin-3-yl)propan-2-one

Current research on this compound is primarily focused on its utility as a key intermediate in the synthesis of biologically active molecules. It serves as a precursor for creating a variety of derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, the chlorine atom on the pyridine ring can be substituted by various nucleophiles to generate new compounds. Furthermore, the ketone functional group can undergo reactions such as reduction to an alcohol or oxidation to a carboxylic acid.

The exploration of pyridinone-containing compounds, which can be conceptually related to pyridylpropanones, has revealed a broad spectrum of pharmacological activities, including antitumor and anti-inflammatory effects. frontiersin.orgnih.govrsc.org This suggests that derivatives of this compound could also exhibit interesting biological properties. For example, a structurally similar compound, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, has shown notable anticancer activity in vitro. nih.gov

Future research is likely to continue exploring the synthetic utility of this compound to create novel molecular scaffolds. A deeper investigation into the biological activities of its derivatives could lead to the discovery of new drug candidates. nih.gov The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be a key area of focus.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(6-chloropyridin-3-yl)propan-2-one |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| CAS Number | 885267-13-0 |

| Polar Surface Area | 29.96 Ų |

| logP | 1.87 |

| HS Code | 2933399090 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPYPIWLAXXIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433707 | |

| Record name | (6-Chloro-pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-13-0 | |

| Record name | (6-Chloro-pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro Pyridin 3 Yl Propan 2 One

Precursor Synthesis and Functional Group Introduction Strategies

A critical aspect of synthesizing (6-chloro-pyridin-3-yl)propan-2-one involves the strategic synthesis of precursors and the carefully planned introduction of the necessary chloro and propan-2-one moieties onto the pyridine (B92270) ring.

Directed Metalation and Lithiation Approaches to Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of pyridine rings. In the context of chloropyridines, the chlorine atom can act as a directing group for metalation. rsc.org The use of lithium reagents, such as n-butyllithium (nBuLi), often in combination with additives like lithium diisopropylamide (LDA) or lithium aminoalkoxides, allows for deprotonation at a specific position on the pyridine ring. researchgate.netresearchgate.netnih.gov For instance, the reaction of 2-chloropyridine (B119429) with LDA leads to exclusive ortho-metalation. nih.gov This lithiated intermediate can then react with an appropriate electrophile to introduce a desired side chain.

The combination of nBuLi with lithium aminoalkoxides, such as LiDMAE (Me₂N(CH₂)₂OLi), has been shown to mediate regioselective C-6 lithiation of 2-chloropyridine. researchgate.netnih.gov This approach provides a pathway to 6-functionalized-2-chloropyridines. researchgate.netnih.gov Similarly, the lithiation of 3-chloropyridine (B48278) with n-BuLi can lead to a 4-lithiated intermediate, which upon further reaction can yield polyfunctionalized pyridines. nih.gov The choice of the lithium reagent and reaction conditions is crucial to control the regioselectivity and avoid undesired side reactions like nucleophilic addition. researchgate.netnih.gov

| Reagent/System | Substrate | Position of Lithiation | Application |

| LDA | 2-Chloropyridine | C-3 (ortho to Cl) | Synthesis of 2,3-disubstituted pyridines rsc.org |

| nBuLi-LiDMAE | 2-Chloropyridine | C-6 | Access to 6-functionalized-2-chloropyridines researchgate.netnih.gov |

| n-BuLi | 3-Chloropyridine | C-4 | Generation of 3,4-pyridyne intermediates for difunctionalization nih.gov |

Acylation Reactions on Pyridine Ring Systems

Acylation is a key step in introducing the propan-2-one side chain. One common precursor for this transformation is 6-chloronicotinic acid. prepchem.comchemicalbook.cominnospk.com This acid can be prepared through various methods, including the oxidation of 2-chloro-5-methylpyridine. chemicalbook.comgoogle.com The 6-chloronicotinic acid can then be converted to a more reactive derivative, such as an acyl chloride or a Weinreb amide, to facilitate acylation.

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with these activated carboxylic acid derivatives is a standard method for ketone synthesis. nih.gov For example, reacting a derivative of 6-chloronicotinic acid with a methyl-containing organometallic reagent would yield the desired ketone. Another approach involves the direct acylation of the pyridine ring. For instance, 3-acetylpyridine (B27631) can be synthesized by reacting methyl nicotinate (B505614) with acetic acid over a catalyst. prepchem.comgoogle.com Subsequent chlorination would then be required to produce the final product.

| Precursor | Reagent | Product |

| 6-Chloronicotinic acid derivative | Methyl organometallic reagent | This compound |

| Methyl nicotinate | Acetic acid | 3-Acetylpyridine prepchem.comgoogle.com |

Regioselective Chlorination Procedures for Pyridine Derivatives

The introduction of a chlorine atom at a specific position on the pyridine ring is crucial. Direct chlorination of pyridine often leads to a mixture of isomers. wikipedia.org Therefore, regioselective methods are necessary. One strategy involves the chlorination of a pre-functionalized pyridine. For example, the chlorination of 3-acetylpyridine can be achieved using reagents like N-chlorosaccharin. ias.ac.in The reaction conditions, such as the presence or absence of acid, can influence the rate and outcome of the chlorination. ias.ac.in

Another approach is to start with a precursor that already contains the chlorine atom in the desired position, such as 6-chloronicotinic acid. prepchem.comchemicalbook.cominnospk.com This precursor can be synthesized from 6-hydroxynicotinic acid or through the oxidation of 2-chloro-5-methylpyridine. prepchem.comchemicalbook.comgoogle.comgoogle.com The use of such precursors simplifies the synthesis by avoiding a separate chlorination step on the final ketone.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are indispensable tools in the synthesis of this compound, enabling the formation of key carbon-carbon bonds.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents (R-Mg-X) are widely used for their nucleophilic character. wikipedia.org They can be added to pyridine derivatives to form new C-C bonds. For instance, the addition of a Grignard reagent to a pyridinium (B92312) salt can lead to the formation of dihydropyridine (B1217469) derivatives, which can be further functionalized. nih.govrug.nl In the synthesis of this compound, a Grignard reagent could be used to introduce the acetyl group. This would typically involve the reaction of a 6-chloropyridine-3-yl Grignard reagent with an acetylating agent, or the reaction of a methylmagnesium halide with a 6-chloronicotinoyl derivative. nih.gov The reactivity of Grignard reagents can be influenced by the solvent and the presence of catalysts. wikipedia.org

| Grignard Reagent | Substrate | Potential Transformation |

| Methylmagnesium halide | 6-Chloronicotinoyl derivative | Formation of the propan-2-one side chain |

| 6-Chloropyridin-3-ylmagnesium halide | Acetylating agent | Formation of the propan-2-one side chain |

Lithium Reagent Chemistry in Pyridine Derivatives Synthesis

Organolithium reagents are highly reactive nucleophiles used extensively in the synthesis of pyridine derivatives. ambeed.com The reaction of methyllithium (B1224462) with acetylpyridines has been studied, and the outcomes can be influenced by the position of the acetyl group and the presence of additives like lithium bromide. rsc.org For 2-pyridyl ketones, the addition of LiBr enhances the yield of the desired alcohol product. rsc.org The reaction of methyllithium with 3-acetylpyridine can produce 2-(pyridin-3-yl)propan-2-ol. chemicalbook.com This alcohol could then potentially be oxidized to the corresponding ketone.

Furthermore, directed lithiation, as discussed in section 2.1.1, is a key application of lithium reagents in pyridine chemistry. rsc.orgresearchgate.netnih.gov The in-situ generated lithiated pyridine can react with various electrophiles to introduce the desired functionality. For instance, a lithiated chloropyridine could be reacted with a source of the propan-2-one group to construct the target molecule.

| Lithium Reagent | Substrate | Product/Intermediate |

| Methyllithium | 3-Acetylpyridine | 2-(Pyridin-3-yl)propan-2-ol rsc.orgchemicalbook.com |

| n-Butyllithium | 2-Chloropyridine | 2-Chloro-3-lithiopyridine or 2-chloro-6-lithiopyridine rsc.orgresearchgate.netnih.gov |

Catalytic Approaches to Carbonyl and Halogen Incorporation

The introduction of the propan-2-one side chain and the chloro substituent onto the pyridine ring is a critical aspect of the synthesis of this compound. Modern synthetic strategies increasingly rely on catalytic methods to achieve this with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Ketone Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, providing a versatile platform for the synthesis of functionalized pyridine ketones. Palladium- and copper-based catalytic systems are particularly prevalent in this area.

One prominent strategy involves the Sonogashira coupling of a halo-pyridine with a suitable alkyne, followed by hydration. For instance, a 3-halopyridine derivative can be coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyridine intermediate can then be hydrated to yield the desired ketone. wikipedia.orgnih.gov While specific examples for the direct synthesis of this compound via this route are not extensively detailed in peer-reviewed literature, the general applicability of this method is well-established for a range of substituted pyridines. wikipedia.orgnih.govresearchgate.net

Another powerful approach is the Suzuki coupling, which involves the reaction of a pyridylboronic acid with an appropriate coupling partner. wikipedia.org For the synthesis of pyridyl ketones, this could involve the coupling of a suitable boronic acid derivative with a partner that can be subsequently converted to the ketone functionality.

The Negishi coupling, which utilizes an organozinc reagent, offers another avenue for the formation of the critical C-C bond. wikipedia.org The reaction of a pyridylzinc halide with an appropriate acyl chloride or a related species can directly introduce the ketone side chain. The choice of catalyst, typically a palladium complex, is crucial for achieving high yields and minimizing side reactions. wikipedia.org

The following table summarizes representative transition metal-catalyzed coupling reactions that are conceptually applicable to the synthesis of pyridyl ketones.

| Coupling Reaction | Catalyst System (General) | Coupling Partners (Conceptual) | Key Advantages |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | 3-Halo-6-chloropyridine + Propargyl alcohol | Mild reaction conditions, tolerance of various functional groups. wikipedia.org |

| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base | 6-Chloropyridin-3-ylboronic acid + Acyl equivalent | High yields, commercially available reagents. wikipedia.org |

| Negishi Coupling | Pd or Ni catalyst | 6-Chloro-3-pyridylzinc halide + Acyl chloride | High reactivity, good functional group tolerance. wikipedia.org |

Oxidative Transformations of Pyridine Alcohols to Ketones

The oxidation of a secondary alcohol precursor, namely 1-(6-chloropyridin-3-yl)propan-2-ol, presents a direct and efficient route to this compound. The selection of the oxidizing agent is critical to ensure high conversion and to avoid over-oxidation or side reactions involving the pyridine ring or the chloro substituent.

Several modern and mild oxidizing agents are well-suited for this transformation. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.orgsynarchive.com The reaction is typically carried out under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups. wikipedia.orgwikipedia.org

Pyridinium chlorochromate (PCC) is another widely used reagent for the oxidation of secondary alcohols to ketones. google.com It is a milder alternative to other chromium-based oxidants and generally provides good yields.

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, is another effective method for this conversion. This procedure is known for its mild conditions and high yields.

The table below outlines common oxidizing agents used for the conversion of secondary alcohols to ketones, which are applicable to the synthesis of this compound from its corresponding alcohol precursor.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Key Features |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room temperature, neutral pH | Mild, high selectivity, short reaction times. wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Mild chromium-based oxidant, good yields. google.com |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane (DCM) | Low temperature (-78 °C to rt) | Mild, high yields, avoids heavy metals. |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro Pyridin 3 Yl Propan 2 One

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring in (6-Chloro-pyridin-3-yl)propan-2-one is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property is further amplified by the presence of the chlorine atom, which exerts a strong electron-withdrawing inductive effect (-I). This deactivation of the ring system dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the pyridine nitrogen and the ketone group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it a viable site for nucleophilic attack. youtube.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Common nucleophiles that can displace the chloride ion include amines and thiols. For instance, reaction with various amines can lead to the synthesis of a diverse range of 2-aminopyridine (B139424) derivatives. youtube.com The reactivity in SNAr reactions is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate. uoanbar.edu.iq In the case of this compound, the chlorine is at the 6-position (equivalent to the 2-position), a favorable location for such substitutions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Amine (R-NH₂) | (6-Amino-pyridin-3-yl)propan-2-one derivative |

| Thiol (R-SH) | (6-Thio-pyridin-3-yl)propan-2-one derivative |

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the nitrogen atom's electron-withdrawing nature. uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified by the chloro substituent in this compound. Consequently, forcing conditions are typically required for electrophilic substitution to occur. uoanbar.edu.iq

When such reactions do proceed, the substitution is directed to the positions less deactivated by the nitrogen atom, primarily position 3 (and 5). quimicaorganica.orgaklectures.com However, in this specific molecule, position 3 is already occupied by the propan-2-one group. The presence of the chlorine atom at position 6 and the propan-2-one group at position 3 will direct incoming electrophiles to the remaining available positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile. It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible with pyridine rings as the Lewis acid catalyst coordinates with the nitrogen atom. quimicaorganica.org

Chemical Transformations of the Propan-2-one Moiety

The propan-2-one side chain offers a versatile platform for a variety of chemical transformations, characteristic of ketones.

Carbonyl Group Additions and Condensations

The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic addition reactions. For example, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol, 2-(6-chloropyridin-3-yl)propan-2-ol. uni.lu

Condensation reactions, such as the aldol (B89426) condensation, are also possible. Reaction with an aldehyde or another ketone in the presence of a base or acid catalyst can lead to the formation of α,β-unsaturated ketones.

Alpha-Halogenation and Subsequent Reactions

The α-hydrogens on the carbon atoms adjacent to the carbonyl group are acidic and can be replaced by halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. libretexts.orgyoutube.com This reaction proceeds through an enol or enolate intermediate. libretexts.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen, while base-promoted halogenation can lead to multiple substitutions. youtube.com

The resulting α-haloketones are valuable synthetic intermediates. mdpi.com For instance, they can undergo elimination reactions in the presence of a non-nucleophilic base, like pyridine, to form α,β-unsaturated ketones. libretexts.org

Reduction and Oxidation Chemistry of the Ketone Functionality

The ketone group can be completely reduced to a methylene (B1212753) group (CH₂) under specific conditions. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, is a common method for this transformation. masterorganicchemistry.com Another method is the Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid. masterorganicchemistry.com

Conversely, the ketone can be a site for oxidative cleavage, although this is less common for simple ketones compared to other functional groups. Strong oxidizing agents under harsh conditions could potentially cleave the C-C bonds adjacent to the carbonyl. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. ucsb.edu The migratory aptitude of the groups attached to the carbonyl carbon determines the structure of the resulting ester. ucsb.edu

Table 2: Summary of Reactions of the Propan-2-one Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reduction (Alcohol) | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reduction (Alkane) | NH₂NH₂, KOH (Wolff-Kishner) | Alkane |

| Alpha-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |

Cyclization and Annulation Reactions Involving the Pyridine-Ketone Framework

The unique structural arrangement of this compound, featuring both a reactive ketone functional group and an electron-deficient pyridine ring with a halogen substituent, renders it a valuable precursor in the synthesis of fused heterocyclic systems. Its pyridine-ketone framework is particularly amenable to cyclization and annulation reactions, which are fundamental strategies in constructing complex polycyclic molecules. These reactions typically involve the formation of a new ring fused to the existing pyridine core.

A significant application of this compound is in the synthesis of pyrazolopyridines, a class of bicyclic heterocycles formed by the fusion of pyrazole (B372694) and pyridine rings. researchgate.netnih.gov These scaffolds are of considerable interest due to their prevalence in medicinal chemistry and materials science. researchgate.net The reaction of a substituted pyridine bearing a ketone at the C3 position and a chloro group at the C2 (or C6) position with hydrazine or its derivatives is a common method for constructing the 1H-pyrazolo[3,4-b]pyridine system. nih.gov

In this context, this compound serves as the pyridine-based dielectrophile. The reaction with hydrazine proceeds to form a new pyrazole ring fused to the pyridine ring. The versatility of this approach allows for the introduction of various substituents on the resulting pyrazolopyridine skeleton, depending on the specific hydrazine derivative used.

The general scheme for such cyclization reactions is outlined below:

Table 1: Representative Cyclization Reaction

| Reactant 1 | Reactant 2 | Product Class | Resulting Fused Ring |

| This compound | Hydrazine (or substituted hydrazines) | Pyrazolopyridines | Pyrazole |

The utility of pyridyl ketones extends to the synthesis of other fused heterocycles, although specific examples for this compound are less commonly documented than for pyrazolopyridines. The principles of using 1,3-dicarbonyl compounds or their synthetic equivalents in cycloaddition reactions are well-established for building various heterocyclic systems fused to aromatic rings. acs.org

Mechanistic Studies of Key Synthetic Transformations

The mechanistic pathways of the synthetic transformations involving this compound are crucial for understanding reaction outcomes and optimizing conditions. The most pertinent and studied mechanism in this context is the formation of the pyrazolo[3,4-b]pyridine ring system from a 2-chloropyridine (B119429) derivative bearing a carbonyl group at the C3 position, a category into which this compound falls. nih.gov

The synthesis is generally classified as a type (b) construction, where the pyrazole ring is formed onto a pre-existing pyridine ring. nih.gov The mechanism can be elucidated as a sequence of nucleophilic addition, intramolecular cyclization, and elimination steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the propan-2-one side chain. This step forms a hemiaminal-like intermediate.

Dehydration to Hydrazone: The intermediate readily dehydrates to form a more stable pyridyl hydrazone.

Intramolecular Cyclization (Annulation): The terminal nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile. It attacks the C2 carbon of the pyridine ring, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the ring nitrogen and the presence of the chlorine leaving group.

Aromatization: The final step involves the elimination of hydrogen chloride (HCl) from the cyclized intermediate, leading to the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system.

A general representation of this mechanistic pathway is detailed below:

Table 2: Mechanistic Steps for Pyrazolo[3,4-b]pyridine Formation

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic addition of hydrazine to the ketone carbonyl. | Hemiaminal intermediate |

| 2 | Elimination of a water molecule. | Pyridyl hydrazone |

| 3 | Intramolecular nucleophilic attack on the C6 carbon of the pyridine ring. | Spirocyclic intermediate |

| 4 | Elimination of hydrogen chloride (HCl) to afford the aromatic product. | Fused pyrazolopyridine |

This sequence highlights how the specific arrangement of functional groups in this compound—the ketone and the vicinal chloro-substituent on the pyridine ring—directly facilitates this important ring-forming cascade.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For (6-Chloro-pyridin-3-yl)propan-2-one, a comprehensive NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish its precise connectivity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propan-2-one moiety. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine atom and the acetyl group. The aromatic region would likely display an AXM spin system, corresponding to the three non-equivalent protons on the substituted pyridine ring. The methylene (B1212753) protons adjacent to the carbonyl group would appear as a singlet, and the methyl protons of the acetyl group would also present as a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. The spectrum would be expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propan-2-one side chain. The carbonyl carbon would appear at a characteristic downfield chemical shift (typically >200 ppm). The chemical shifts of the pyridine carbons would be influenced by the positions of the chloro and propanone substituents.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.4 | ~150 |

| H-4 | ~7.8 | ~138 |

| H-5 | ~7.4 | ~124 |

| -CH₂- | ~3.8 | ~45 |

| -CH₃ | ~2.2 | ~30 |

| C-2 | - | ~150 |

| C-3 | - | ~135 |

| C-4 | - | ~138 |

| C-5 | - | ~124 |

| C-6 | - | ~151 |

| C=O | - | ~205 |

| -CH₂- | - | ~45 |

| -CH₃ | - | ~30 |

| Note: The chemical shift values are predictions based on analogous structures and may vary in an actual experimental spectrum. |

To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the coupled aromatic protons on the pyridine ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons of the pyridine ring and the propan-2-one side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the propan-2-one side chain to the C-3 position of the pyridine ring by observing correlations between the methylene protons and the C-2, C-3, and C-4 carbons of the ring, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of this relatively rigid molecule, it could provide conformational details and confirm through-space interactions between the side chain and the pyridine ring protons.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of solid materials. nih.gov In the case of this compound, ssNMR could be employed to investigate the presence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound, such as its melting point and solubility. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one could identify and characterize different polymorphic forms, if they exist.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for determining the precise molecular weight and elemental formula of a compound, and for gaining insights into its fragmentation patterns, which can further confirm its structure.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its elemental formula (C₈H₈ClNO), distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio. epa.gov

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [M]⁺ (C₈H₈³⁵ClNO)⁺ | 169.0294 |

| [M+2]⁺ (C₈H₈³⁷ClNO)⁺ | 171.0265 |

| [M+H]⁺ (C₈H₉³⁵ClNO)⁺ | 170.0371 |

| [M+H+2]⁺ (C₈H₉³⁷ClNO)⁺ | 172.0341 |

| Note: These are theoretical exact masses. Experimental values would be expected to be within a few parts per million (ppm) of these values. |

Electron ionization (EI) or collision-induced dissociation (CID) in a mass spectrometer would cause the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure. For a ketone, a common fragmentation is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) to form an acylium ion.

[C₈H₈ClNO]⁺• → [C₇H₅ClNO]⁺ + •CH₃

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this is a characteristic fragmentation for ketones that should be considered.

Cleavage of the C-C bond between the methylene and the pyridine ring: This would lead to the formation of a chloropyridinylmethyl cation and a ketene (B1206846) radical.

[C₈H₈ClNO]⁺• → [C₆H₅ClN]⁺• + CH₂CO

Loss of the Chlorine Atom: Fragmentation involving the loss of a chlorine radical.

[C₈H₈ClNO]⁺• → [C₈H₈NO]⁺ + •Cl

The precise masses of these fragment ions, as determined by HRMS, would allow for the confirmation of their elemental compositions, providing strong evidence for the proposed structure of the parent molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. While specific experimental spectra for this compound are not widely available in the public domain, the expected vibrational characteristics can be inferred from the analysis of its constituent functional groups and related substituted pyridines.

Characteristic Vibrational Modes and Functional Group Assignment

The vibrational spectrum of this compound is dominated by the characteristic modes of the chloropyridine ring and the propan-2-one moiety.

The pyridine ring vibrations are expected to be observed in the regions of 1600-1400 cm⁻¹ for C=C and C=N stretching vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The presence of the chlorine substituent will influence the positions of these bands. The C-Cl stretching vibration is anticipated to be found in the lower frequency region, typically between 800 and 600 cm⁻¹.

The propan-2-one group will exhibit a strong and characteristic C=O stretching vibration, which for a ketone is typically observed in the range of 1725-1705 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present. Asymmetric and symmetric stretching of the CH₃ group are expected around 2962 and 2872 cm⁻¹, respectively, while the CH₂ group stretches will be in a similar region. Deformation vibrations of the CH₂ and CH₃ groups will be seen in the 1470-1350 cm⁻¹ range.

A hypothetical assignment of the major vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch | Pyridine Ring | 3100 - 3000 |

| C-H Asymmetric Stretch | Methyl (CH₃) | ~2960 |

| C-H Symmetric Stretch | Methylene (CH₂) | ~2925 |

| C-H Symmetric Stretch | Methyl (CH₃) | ~2870 |

| C=O Stretch | Ketone | 1725 - 1705 |

| C=C and C=N Stretch | Pyridine Ring | 1600 - 1400 |

| CH₂ Scissoring | Methylene (CH₂) | ~1465 |

| CH₃ Asymmetric Deformation | Methyl (CH₃) | ~1450 |

| CH₃ Symmetric Deformation | Methyl (CH₃) | ~1375 |

| C-Cl Stretch | Chloro-substituent | 800 - 600 |

This table represents predicted values based on typical functional group frequencies and is not based on experimental data for this compound.

Conformational Analysis from Vibrational Spectra

The rotational freedom around the C-C single bond connecting the pyridine ring and the propan-2-one group allows for different conformations of this compound. These conformers, which represent different spatial arrangements of the atoms, can have distinct vibrational spectra. Theoretical studies on related 3-acetylpyridines suggest that the relative orientation of the carbonyl group with respect to the pyridine ring can be influenced by steric and electronic effects. mdpi.com

By comparing experimental FT-IR and Raman spectra with theoretically calculated spectra for different possible conformers, it is possible to determine the most stable conformation in the solid state or in solution. Temperature-dependent or solvent-dependent spectral changes can also provide insights into the conformational equilibrium and the energy differences between different conformers.

X-ray Crystallography for Single Crystal Structure Determination

While a single crystal structure of this compound has not been reported in the crystallographic literature, data from closely related compounds can provide valuable insights into the expected structural features. For instance, the crystal structure of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one (B1256292) reveals details about the geometry of the chloropyridine ring and its participation in intermolecular interactions like hydrogen bonding and π–π stacking. nih.gov Similarly, the structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine provides data on bond lengths and angles within a substituted chloropyridine system. nih.gov

A hypothetical set of crystal data for this compound is presented below, based on typical values for small organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

This table contains hypothetical data and is for illustrative purposes only, as no experimental crystal structure has been published for this compound.

Advanced Chromatographic and Hyphenated Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or, in the case of chiral molecules, from its enantiomers.

Chiral Chromatography for Enantiomeric Purity Analysis

This compound is a prochiral molecule, meaning it can be converted into a chiral product, for example, through the reduction of the ketone to a secondary alcohol. If a chiral derivative of this compound is synthesized, or if the compound itself is resolved into enantiomers, chiral chromatography becomes a critical tool for determining the enantiomeric purity (or enantiomeric excess).

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common technique for separating enantiomers. For α-aryl ketones, CSPs based on cyclofructans have been shown to be effective. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While this compound may be amenable to direct GC-MS analysis, derivatization is sometimes employed to improve its volatility and chromatographic behavior.

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage), leading to the formation of an acylium ion. Other fragmentations could include the loss of a methyl radical or cleavage within the pyridine ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl).

A table of expected major fragments in the mass spectrum of this compound is provided below.

| Fragment Ion | Structure | m/z (for ³⁵Cl) |

| Molecular Ion | [C₈H₈ClNO]⁺ | 169 |

| Acylium Ion | [CH₃CO]⁺ | 43 |

| Chloropyridinylmethyl Cation | [C₆H₅ClN]⁺ | 126 |

| Loss of Acetyl Group | [C₆H₅ClN]⁺ | 126 |

| Loss of Methyl Radical | [C₇H₅ClNO]⁺ | 154 |

This table represents predicted fragmentation patterns based on general mass spectrometry principles and is not based on experimental data for this compound.

Computational and Theoretical Chemistry Studies of 6 Chloro Pyridin 3 Yl Propan 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular structure and reactivity of chemical compounds. For (6-Chloro-pyridin-3-yl)propan-2-one, these methods provide critical insights into its geometry, electronic landscape, and vibrational characteristics. DFT methods like B3LYP are often chosen for their balance of computational cost and accuracy in predicting molecular properties for medium-sized organic molecules. ijesit.comscielo.br

The first step in a computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as a stationary point on the potential energy surface. For this compound, this process would be performed using a basis set such as 6-311++G(d,p), which provides a good description of electron distribution. ijesit.com

The optimization would reveal key structural parameters. The pyridine (B92270) ring is expected to be largely planar, with bond lengths and angles influenced by the electron-withdrawing effects of both the nitrogen atom and the chlorine substituent. The C-Cl bond length and the geometry of the propan-2-one side chain would also be determined.

A crucial aspect of the analysis is the conformational energy landscape, primarily concerning the rotation around the C-C single bond connecting the propan-2-one group to the pyridine ring. By systematically rotating this bond (a potential energy surface scan), computational methods can identify the most stable conformer (the global minimum) and any other local energy minima, as well as the energy barriers to rotation between them. The lowest energy conformation is likely one that minimizes steric hindrance between the acetyl group and the hydrogen atom on the adjacent carbon of the pyridine ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (ring-chain) | ~1.51 Å | |

| Bond Angles | C-C-C (side chain) | ~117° |

| O=C-C (side chain) | ~121° | |

| C-C-Cl (ring) | ~119° |

Note: This table is illustrative, providing expected values based on calculations for similar molecules like 2-chloro-5-nitropyridine and other pyridine derivatives. researchgate.netscispace.com

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and electronic excitation properties. youtube.com A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed over the carbonyl group and the pyridine ring, reflecting the electron-accepting nature of these moieties. scielo.br

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. libretexts.org It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would show regions of negative potential (colored red) around the electronegative nitrogen and oxygen atoms, indicating sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the pyridine ring. wolfram.com

Table 2: Predicted Frontier Orbital Energies (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These values are hypothetical, based on typical ranges observed for substituted chloropyridines and aromatic ketones. ijesit.comresearchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), computational methods can predict the harmonic vibrational frequencies of the molecule at its optimized geometry. uit.nowisc.edu

For this compound, the predicted spectrum would feature characteristic peaks corresponding to specific functional groups. These include a strong C=O stretching vibration (typically around 1700-1720 cm⁻¹), C-Cl stretching, various C-H stretching and bending modes, and several characteristic vibrations of the pyridine ring. Comparing the computed frequencies (often scaled by a factor to correct for anharmonicity and method limitations) with experimental data helps confirm the molecular structure. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2900 |

| C=O Stretch | ~1715 |

| C=C, C=N Stretch (Ring) | 1600-1400 |

| C-Cl Stretch | ~750 |

Note: This table presents expected frequency ranges for the key functional groups. Precise values would be obtained from a specific DFT calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Correlation

Computational chemistry provides robust methods for predicting NMR spectra, which are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the isotropic magnetic shielding tensors of nuclei. rsc.orggaussian.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound would reflect the unique electronic environment of each nucleus. For instance, the protons and carbons of the pyridine ring would show shifts influenced by the electron-withdrawing nature of the ring nitrogen and the chlorine atom. The carbonyl carbon would exhibit a characteristic downfield shift (typically >200 ppm), while the methyl protons of the propanone group would appear upfield. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govnih.gov

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| Pyridine H (ortho to N) | ~8.5 |

| Pyridine H (other) | 7.4 - 8.2 |

| Methylene (B1212753) H (-CH₂-) | ~3.8 |

| Methyl H (-CH₃) | ~2.2 |

| ¹³C NMR | |

| Carbonyl C (C=O) | ~205 |

| Pyridine C (C-Cl) | ~152 |

| Pyridine C (other) | 125 - 150 |

| Methylene C (-CH₂-) | ~45 |

| Methyl C (-CH₃) | ~30 |

Note: These are illustrative predictions based on general principles and data for similar structures.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, orbital interactions, and electron delocalization within a molecule, providing a chemically intuitive picture of bonding. uni-muenchen.defaccts.de It transforms the calculated wave function into a set of localized orbitals corresponding to Lewis structures (bonds and lone pairs). wisc.edu

For this compound, NBO analysis would quantify hyperconjugative interactions, which are key to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net Significant interactions would be expected, such as the delocalization of the lone pair electrons from the pyridine nitrogen (LP(N)) into the antibonding π* orbitals of the C=C bonds in the ring. Similarly, interactions between the oxygen lone pairs and the antibonding σ* orbitals of adjacent C-C bonds would be analyzed. The strength of these interactions is estimated using second-order perturbation theory, with higher energy values indicating greater stabilization.

Table 5: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies (E²)

| Donor NBO | Acceptor NBO | Predicted E² (kcal/mol) |

| LP (N1) | π* (C2-C3) | > 15 |

| LP (O) | σ* (C-C) | ~ 2-5 |

| π (C2-C3) | π* (C4-C5) | > 10 |

Note: This table is a hypothetical representation of expected delocalization interactions and their relative strengths.

Solvent Effects on Molecular Properties and Spectroscopic Parameters

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. semanticscholar.org Computational models can simulate these effects, most commonly through the use of a Polarizable Continuum Model (PCM). researchgate.netresearchgate.net In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent, allowing for the calculation of solute-solvent electrostatic interactions. nih.gov

For a polar molecule like this compound, increasing the polarity of the solvent is expected to have several effects. nih.gov The dipole moment of the molecule would likely increase as the solvent stabilizes charge separation. The HOMO-LUMO gap may decrease, potentially leading to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. scirp.org Spectroscopic parameters like NMR chemical shifts can also be affected by the solvent environment. By performing calculations in the gas phase and in simulated solvents of varying polarity (e.g., cyclohexane, chloroform, and water), a comprehensive picture of the molecule's solvatochromic behavior can be developed.

Table 6: Illustrative Effect of Solvent Polarity on the HOMO-LUMO Gap

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 5.30 |

| Chloroform | 4.81 | 5.15 |

| Water | 78.39 | 5.05 |

Note: This table illustrates the general trend of a decreasing energy gap with increasing solvent polarity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of this compound focuses on two principal reaction types: nucleophilic aromatic substitution (SNAr) at the chlorinated pyridine ring and reactions involving the ketone moiety of the propan-2-one side chain.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The presence of the electron-withdrawing nitrogen atom in the pyridine ring, coupled with the chlorine atom at the 6-position, makes this site highly susceptible to nucleophilic attack. Theoretical studies on analogous 2-chloropyridine (B119429) systems provide a framework for understanding this process. DFT calculations are employed to model the reaction pathway, which typically proceeds through a high-energy intermediate known as a Meisenheimer complex.

The modeling of this pathway involves several key steps:

Reactant Complex Formation: The initial approach of the nucleophile to the 6-position of the pyridine ring.

Transition State 1 (TS1): The formation of the C-nucleophile bond, leading to the Meisenheimer intermediate. This is often the rate-determining step.

Meisenheimer Intermediate: A resonance-stabilized anionic intermediate where both the nucleophile and the chlorine atom are attached to the same carbon.

Transition State 2 (TS2): The cleavage of the C-Cl bond.

Product Complex Formation: The final substituted product and the departing chloride ion.

Computational analyses provide crucial data on the energetics of this pathway. For instance, studies on the oxidative addition of 2-chloropyridine derivatives to a palladium catalyst, a reaction that shares mechanistic features with SNAr, reveal distinct transition state geometries and energies depending on the substitution pattern. For a nucleophilic displacement mechanism, the transition state is characterized by specific bond lengths and angles, as well as a significant polarization of charge.

| Parameter | 2-chloro-3-aminopyridine (Nucleophilic Displacement TS) |

| Pd-N distance (Å) | 2.58 - 3.12 |

| Pd-Cl distance (Å) | 2.74 - 2.81 |

| C-Pd-Cl angle (°) | 81.8 - 84.6 |

| ΔESP at Pd (kJ mol-1) | +83 |

This interactive table presents calculated parameters for a transition state analogous to SNAr on a substituted chloropyridine.

Reactions of the Propan-2-one Side Chain

The propan-2-one side chain offers another avenue for chemical transformation, most notably through reactions involving the formation of an enolate intermediate. The acidity of the α-protons on the carbons adjacent to the carbonyl group allows for deprotonation by a base, leading to a nucleophilic enolate. This enolate can then react with various electrophiles.

A common and well-studied reaction involving ketone enolates is the aldol (B89426) condensation. Computational modeling of this reaction provides a detailed mechanistic picture. The process typically involves:

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of the ketone (or a different carbonyl compound).

Protonation: The resulting alkoxide is protonated to yield a β-hydroxy ketone.

Dehydration: Subsequent elimination of a water molecule can lead to an α,β-unsaturated ketone.

| Reaction Step | Calculated Activation Energy (Generic Aldol Condensation) (kcal/mol) |

| Enolate Formation | ~15-20 |

| C-C Bond Formation (TS) | ~10-15 |

| Dehydration (TS) | ~20-25 |

This interactive table provides typical activation energy ranges for the key steps in a computationally modeled aldol condensation reaction.

Chemical Exploration of Derivatives and Analogues of 6 Chloro Pyridin 3 Yl Propan 2 One

Design Principles for Structural Modification of the Pyridine (B92270) Ring

The pyridine ring of (6-Chloro-pyridin-3-yl)propan-2-one is a key target for structural modification to modulate the physicochemical and biological properties of the molecule. A primary strategy involves the nucleophilic substitution of the chlorine atom at the 6-position. This reaction allows for the introduction of a variety of functional groups, leading to a diverse library of derivatives.

Key design principles for modifying the pyridine ring include:

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles. evitachem.com For instance, reaction with amines or thiols under appropriate conditions can yield amino or thioether derivatives, respectively. The choice of nucleophile is critical in determining the properties of the resulting compound.

Influence of Substituents on Activity: In the broader context of pyridine derivatives, the nature and position of substituents have been shown to significantly impact their biological activity. Studies have indicated that the introduction of specific groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance the antiproliferative activity of pyridine compounds. nih.gov Conversely, the presence of bulky groups may lead to a decrease in activity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. Catalysts like palladium on carbon can be employed to facilitate these transformations. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on the Pyridine Ring

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Amine (R-NH₂) | 6-Amino-pyridin-3-yl derivative |

Diversification Strategies for the Propan-2-one Side Chain

The propan-2-one side chain offers another avenue for structural diversification. The reactivity of the ketone functional group can be harnessed to introduce a variety of structural motifs.

Common diversification strategies include:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification. The resulting compound is 2-(6-chloropyridin-3-yl)propan-2-ol. uni.lu

Oxidation of the Ketone: Oxidation of the ketone, for example, using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, can lead to the formation of the corresponding carboxylic acid. evitachem.com

Aldol (B89426) Condensation: The ketone can participate in base-catalyzed aldol condensation reactions with various aldehydes, extending the side chain and introducing new functional groups and stereocenters. The synthesis of this compound itself can be achieved through an aldol condensation between 6-chloro-3-pyridinecarboxaldehyde and acetone. evitachem.com

Skeletal Editing: Recent advances in synthetic methodology have introduced strategies for skeletal editing of α,β-unsaturated ketones through amine insertion. acs.org While this compound is a saturated ketone, related unsaturated systems could undergo such transformations, offering a novel approach to diversifying the carbon skeleton of the side chain. acs.org

Table 2: Chemical Transformations of the Propan-2-one Side Chain

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |

Synthesis of Fused Heterocyclic Systems Containing the (6-Chloro-pyridin-3-yl) Motif

The this compound scaffold can be utilized as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or multicomponent reactions where the pyridine and ketone moieties participate in ring formation.

Approaches to synthesizing fused systems include:

Intramolecular Cyclization: Derivatives of this compound, where a reactive functional group is introduced on the side chain, can undergo intramolecular cyclization to form fused rings. For example, a side chain containing a nucleophilic group could potentially attack the pyridine ring.

Multi-component Reactions: The parent compound or its derivatives can be employed in multi-component reactions to construct complex heterocyclic frameworks in a single step. For instance, reactions involving the ketone and an adjacent functional group on the pyridine ring could lead to the formation of pyridofurans or other fused systems. chim.it

Oxidative Coupling: Ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes has been shown to produce fused pyridinones. rsc.org A similar strategy could potentially be adapted for derivatives of this compound.

Prins Carbocyclization: Acid-catalyzed carbocyclization cascades are a powerful method for synthesizing fused heterocycles. nih.gov By designing appropriate precursors from this compound, this methodology could be applied to create novel fused systems.

Table 3: Examples of Fused Heterocyclic Systems

| Starting Material Type | Reaction Type | Fused System |

|---|---|---|

| Pyridin-4-ol derivative | Sonogashira reaction | Furopyridine chim.it |

| N-unprotected heterocycle-amide | Ru-catalyzed oxidative coupling | Fused pyridinone rsc.org |

Exploration of Structure-Reactivity Relationships in Related Pyridine Ketones

The reactivity of pyridine ketones is governed by the electronic properties of both the pyridine ring and the ketone side chain. Understanding the structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic routes.

Key aspects of structure-reactivity relationships include:

Nucleophilicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base. The electron-withdrawing nature of the chlorine atom and the propan-2-one side chain in this compound reduces the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine.

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of the propan-2-one group is electrophilic and susceptible to attack by nucleophiles. The electronic nature of the pyridine ring influences this electrophilicity.

Cross-Interaction Constants: In nucleophilic substitution reactions involving pyridines, the reactivity can be quantified using Hammett or Brønsted-type equations. Studies on the pyridinolysis of N-methyl-N-arylcarbamoyl chlorides have shown that selectivity parameters can remain constant despite changes in the reactivity of the nucleophile or electrophile, leading to a vanishingly small cross-interaction constant. nih.gov This suggests that the transition state structure does not change significantly across the reaction series.

Influence on Biological Activity: Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry. For pyridine-based inhibitors of Rho kinase (ROCK), systematic exploration of SAR has led to the development of potent and selective inhibitors. acs.org The nature and position of substituents on the pyridine ring are critical for achieving high affinity and selectivity for the target enzyme.

Applications of 6 Chloro Pyridin 3 Yl Propan 2 One As a Chemical Intermediate

Role in the Convergent Synthesis of Complex Organic Scaffolds

In convergent synthesis, complex molecules are assembled from smaller, pre-synthesized fragments, which are then joined together. (6-Chloro-pyridin-3-yl)propan-2-one is an ideal starting material for such strategies due to its distinct reactive handles. The pyridine (B92270) unit itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. nih.gov

Utilization as a Building Block for Agrochemical Intermediates (Chemical, not biological efficacy)

The utility of this compound extends to the synthesis of intermediates for the agrochemical industry. evitachem.com Chlorinated pyridine cores are integral components of various commercial pesticides. This intermediate provides a ready-made chloropyridine framework that can be chemically elaborated into more complex target molecules.

The synthetic versatility of the ketone group allows for the introduction of a wide array of other chemical moieties. For example, reduction to an alcohol followed by etherification, or conversion to an amine via reductive amination, can generate a diverse set of derivatives. These new intermediates can then be screened for potential use in the development of novel agrochemicals. The chlorine atom provides a stable and reactive site for late-stage modifications, enabling the fine-tuning of the molecule's chemical properties. evitachem.com 6–Chloro–N–isopropyl–3–nitropyridin–2–amine derivatives, for example, are recognized as important intermediates in the synthesis of molecules with potential applications. nih.gov

Development of Novel Reagents and Catalysts from Pyridine Derivatives

Pyridine-based structures are fundamental in the design of ligands for catalysis and novel chemical reagents due to the coordinating ability of the nitrogen atom. mdpi.com this compound serves as a precursor for creating specialized reagents and ligands.

Through chemical modification, the molecule can be converted into bidentate or polydentate ligands. For example:

Reduction and Derivatization: The ketone can be reduced to a secondary alcohol, 2-(6-chloropyridin-3-yl)propan-2-ol. uni.lu This introduces a hydroxyl group that, along with the pyridine nitrogen, can act as a chelating site for metal ions.

Condensation Reactions: Condensation with amines or hydrazines can yield imines or hydrazones, respectively. These products, containing additional nitrogen atoms, can form stable complexes with transition metals, which are central to many catalytic processes.

The development of such ligands from this intermediate is crucial for creating catalysts with tailored steric and electronic properties for applications in asymmetric synthesis and other fine chemical production processes. The exploitation of pyridine-dicarboxamide scaffolds as chelating ligands for various cations demonstrates the potential of such systems in coordination chemistry. mdpi.com

Contribution to the Synthesis of Advanced Materials Precursors

The unique electronic properties and thermal stability of the pyridine ring make it an attractive component for advanced materials, including polymers and specialty coatings. this compound can function as a monomer or a precursor to monomers for polymerization reactions.

The presence of the reactive chlorine atom allows for its use in polycondensation reactions, such as nucleophilic aromatic substitution polymerization. The ketone functionality can also be used to create linkages in a polymer chain. The incorporation of this pyridine-based unit into a polymer backbone can impart specific properties, such as:

Thermal Stability: Aromatic and heterocyclic rings generally enhance the thermal stability of polymers.

Optical and Electronic Properties: The π-system of the pyridine ring can contribute to the material's conductivity or photoluminescence.

Adhesion: The polar nature of the pyridine and ketone groups can improve adhesion to various substrates.

The ability to form intermolecular interactions, such as π-π stacking, is another feature that can be exploited in the design of structured materials derived from this intermediate. nih.gov Research into materials based on pyridine- and furan-dicarboxamides highlights their use in designing functional materials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.